(S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. The presence of both amino and hydroxyl functional groups, along with the chiral center, makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-chloro-3-fluoroacetophenone using chiral catalysts or biocatalysts such as alcohol dehydrogenases. The reaction conditions often include mild temperatures and the presence of a cofactor like NADH or NADPH to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of immobilized enzymes to enhance the efficiency and yield of the reaction. The use of continuous flow reactors and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 4-chloro-3-fluoroacetophenone or 4-chloro-3-fluorobenzaldehyde.
Reduction: 4-chloro-3-fluoroaniline or 4-chloro-3-fluorobenzyl alcohol.
Substitution: Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with its targets, modulating their activity. The chiral nature of the compound also plays a crucial role in its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-2-(4-chlorophenyl)ethanol
- (S)-2-Amino-2-(3-fluorophenyl)ethanol
- (S)-2-Amino-2-(4-chloro-3-methylphenyl)ethanol
Uniqueness
(S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its reactivity and interactions with biological targets. This dual substitution pattern can enhance its potency and selectivity compared to similar compounds with only one halogen substituent.
Properties
Molecular Formula |
C8H9ClFNO |
---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
BLNCONOUQXEUCP-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)F)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.